4-{[(Decyloxy)carbonyl]amino}phenyl propanoate
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Overview
Description
4-{[(Decyloxy)carbonyl]amino}phenyl propionate is an organic compound with the molecular formula C20H31NO4. It is known for its unique structural features, which include a decyloxycarbonyl group attached to an amino phenyl propionate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Decyloxy)carbonyl]amino}phenyl propionate typically involves the reaction of 4-aminophenyl propionate with decyloxycarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-{[(Decyloxy)carbonyl]amino}phenyl propionate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{[(Decyloxy)carbonyl]amino}phenyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl propionates.
Scientific Research Applications
4-{[(Decyloxy)carbonyl]amino}phenyl propionate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(Decyloxy)carbonyl]amino}phenyl propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The decyloxycarbonyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzymatic activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(Methoxy)carbonyl]amino}phenyl propionate
- 4-{[(Ethoxy)carbonyl]amino}phenyl propionate
- 4-{[(Butoxy)carbonyl]amino}phenyl propionate
Uniqueness
4-{[(Decyloxy)carbonyl]amino}phenyl propionate is unique due to its longer decyloxycarbonyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C20H31NO4 |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
[4-(decoxycarbonylamino)phenyl] propanoate |
InChI |
InChI=1S/C20H31NO4/c1-3-5-6-7-8-9-10-11-16-24-20(23)21-17-12-14-18(15-13-17)25-19(22)4-2/h12-15H,3-11,16H2,1-2H3,(H,21,23) |
InChI Key |
LYIGODUWOPZXTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)NC1=CC=C(C=C1)OC(=O)CC |
Origin of Product |
United States |
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